

An In-depth Technical Guide to 2-(Diethylamino)butanenitrile

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Compound of Interest

Compound Name: 2-(Diethylamino)butanenitrile

Cat. No.: B102810

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CAS Number: 16250-35-4

This technical guide provides a comprehensive overview of **2-(Diethylamino)butanenitrile**, a bifunctional chemical compound of interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related aminonitriles to provide a broader context for its potential properties and applications.

Physicochemical Properties

The fundamental physicochemical properties of **2-(Diethylamino)butanenitrile** are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.

Property	Value	Source
CAS Number	16250-35-4	Supplier Data
Molecular Formula	C ₈ H ₁₆ N ₂	PubChem[1]
Molecular Weight	140.23 g/mol	Supplier Data
IUPAC Name	2-(diethylamino)butanenitrile	PubChem[1]
SMILES	<chem>CCC(C#N)N(CC)CC</chem>	PubChem[1]
InChI	InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3	PubChem[1]
Predicted XlogP	1.7	PubChem[1]
Predicted Hydrogen Bond Donor Count	0	PubChem
Predicted Hydrogen Bond Acceptor Count	2	PubChem
Predicted Rotatable Bond Count	4	PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Diethylamino)butanenitrile** is not readily available in published literature, its structure suggests that it can be synthesized via a variation of the Strecker synthesis. This method is a well-established route for the preparation of α -aminonitriles.[2]

A plausible synthetic route would involve the reaction of butyraldehyde with diethylamine to form an iminium ion intermediate, which then reacts with a cyanide source, such as sodium cyanide, to yield the final product.

General Experimental Protocol (Hypothetical)

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add butyraldehyde and diethylamine in an appropriate solvent (e.g., methanol

or ethanol).

- **Iminium Ion Formation:** Stir the mixture at room temperature for a designated period to allow for the formation of the corresponding iminium ion.
- **Cyanation:** Introduce a solution of sodium cyanide in water to the reaction mixture. The reaction is typically carried out at a controlled pH to ensure the presence of hydrocyanic acid for the nucleophilic attack.
- **Reaction Monitoring:** Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up and Purification:** Upon completion, quench the reaction and perform an extractive work-up to isolate the crude product. The final compound can be purified using techniques like distillation under reduced pressure or column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for **2-(Diethylamino)butanenitrile** is not widely published. However, predicted mass spectrometry data is available, and data from analogous compounds can provide insights into its expected spectral characteristics.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of **2-(Diethylamino)butanenitrile**, which can be useful for its identification in mass spectrometry analysis.

Adduct	Predicted m/z
[M+H] ⁺	141.13863
[M+Na] ⁺	163.12057
[M-H] ⁻	139.12407
[M+NH ₄] ⁺	158.16517
[M+K] ⁺	179.09451

Data sourced from PubChem.[1]

Biological Activity and Toxicological Considerations

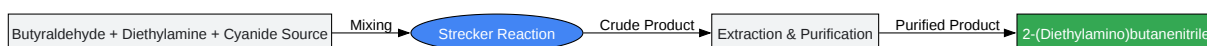
The biological activity of **2-(Diethylamino)butanenitrile** has not been specifically characterized. However, the broader class of α -aminonitriles has been investigated for various pharmacological activities, including anticancer, antibacterial, antiviral, and antifungal properties.[2] Several aminonitrile-containing compounds have been developed as enzyme inhibitors, such as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[3]

A significant toxicological consideration for aminonitriles is their potential metabolism to cyanide.[4] This metabolic pathway is a crucial aspect to consider in any drug development program involving this class of compounds. The nitrile group is generally metabolically stable; however, under certain enzymatic conditions, it can be converted to cyanide, which is a potent toxin.[5]

Diagrams

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of α -aminonitriles, such as **2-(Diethylamino)butanenitrile**, via the Strecker reaction.

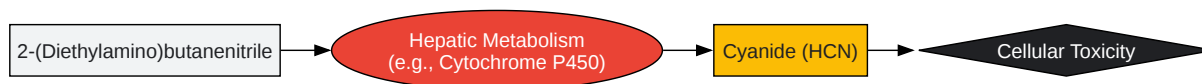


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Caption: Generalized workflow for the synthesis of **2-(Diethylamino)butanenitrile**.

Potential Metabolic Pathway

This diagram illustrates the potential metabolic conversion of an aminonitrile to cyanide, a key toxicological concern.



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Caption: Potential metabolic pathway of **2-(Diethylamino)butanenitrile** leading to cyanide.

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